![molecular formula C16H29CaN5O8+2 B145063 Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid CAS No. 128326-81-8](/img/structure/B145063.png)
Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium is an essential mineral that plays a vital role in many physiological processes in the human body. It is involved in muscle contraction, nerve function, blood clotting, and bone health. Calcium is also used in many industrial and scientific applications, including the synthesis of complex compounds like 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid.
Wirkmechanismus
The mechanism of action of 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid is primarily due to its ability to complex with metal ions. This complexation process results in the formation of stable metal complexes that are easily removed from solution. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Calcium is essential for many biochemical and physiological processes in the human body. It is involved in muscle contraction, nerve function, blood clotting, and bone health. Calcium deficiency can lead to a range of health problems, including osteoporosis, muscle spasms, and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid in lab experiments is its ability to complex with metal ions. This makes it an excellent chelating agent for the removal of heavy metals from wastewater and the determination of trace metals in environmental and biological samples. However, the complex synthesis process and the high cost of the compound can be limiting factors for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid in scientific research. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, research is needed to explore the potential use of this compound as a chelating agent for the removal of heavy metals from contaminated soil and groundwater.
Synthesemethoden
The synthesis of 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid is a complex process that involves multiple steps. The starting materials for this synthesis are ethylenediamine, glycine, and formaldehyde. These compounds are reacted under controlled conditions to form the intermediate compound N,N'-bis[2-(methylamino)-2-oxoethyl]ethylenediamine. This intermediate is then reacted with chloroacetic acid and sodium hydroxide to form the final product, 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid has several scientific research applications. It is used as a chelating agent for the removal of heavy metals from wastewater. It is also used as a complexing agent for the determination of trace metals in environmental and biological samples. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
128326-81-8 |
---|---|
Produktname |
Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid |
Molekularformel |
C16H29CaN5O8+2 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C16H29N5O8.Ca/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);/q;+2 |
InChI-Schlüssel |
ODEBPUSCODVDNF-UHFFFAOYSA-N |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Ca+2] |
Kanonische SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Ca+2] |
Synonyme |
Caldiamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.